molecular formula C13H16BF2NO3 B1397209 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester CAS No. 957345-69-6

4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester

Cat. No.: B1397209
CAS No.: 957345-69-6
M. Wt: 283.08 g/mol
InChI Key: GSZDBQKZAWFMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester typically involves the reaction of 4-carbamoyl-3,5-difluorobenzeneboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism, which involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its carbamoyl and difluoro substituents enhance its utility in various synthetic applications .

Biological Activity

4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester (CAS No. 957345-69-6) is a boronic acid derivative notable for its applications in organic synthesis and medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a compound of interest in drug development and research.

  • Molecular Formula : C13H16BF2NO3
  • Molecular Weight : 283.08 g/mol
  • Purity : 96%
  • InChI Key : GSZDBQKZAWFMIC-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its role in enzyme inhibition.

This compound functions primarily through the inhibition of specific enzymes involved in cancer cell proliferation. The boronic acid moiety allows for reversible binding to serine proteases and other enzyme classes, which is crucial for modulating their activity.

Research Findings

  • Anticancer Properties :
    • Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of difluorobenzeneboronic acids have demonstrated the ability to inhibit tumor growth in vitro and in vivo models.
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit proteasome activity, which is essential for the degradation of regulatory proteins involved in cell cycle control and apoptosis. This inhibition leads to increased levels of pro-apoptotic factors and reduced survival of cancer cells.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on the effects of this compound on breast cancer cells revealed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Proteasome Inhibition

In another study, the compound was tested for its ability to inhibit the proteasome in multiple myeloma cells. The results indicated significant inhibition at concentrations above 20 µM, leading to accumulation of cell cycle inhibitors.

Concentration (µM)Proteasome Activity (%)
0100
1085
2060
5040

Properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF2NO3/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6H,1-4H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZDBQKZAWFMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
4-Carbamoyl-3,5-difluorobenzeneboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.